molecular formula C15H26O B14799434 2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol

2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol

Katalognummer: B14799434
Molekulargewicht: 222.37 g/mol
InChI-Schlüssel: ICWHTQRTTHCUHW-SSDMNJCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol is a chemical compound with the molecular formula C15H26O. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is also referred to by other names such as Agarospirol and is characterized by its distinct molecular configuration and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the formation of the desired spiro structure .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources or chemical synthesis. The extraction method includes isolating the compound from plants or other natural materials, while the chemical synthesis method involves the use of advanced techniques and equipment to produce the compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its specific spiro structure and the resulting unique chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry .

Eigenschaften

Molekularformel

C15H26O

Molekulargewicht

222.37 g/mol

IUPAC-Name

2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12?,13?,15-/m1/s1

InChI-Schlüssel

ICWHTQRTTHCUHW-SSDMNJCBSA-N

Isomerische SMILES

CC1CCC=C([C@]12CCC(C2)C(C)(C)O)C

Kanonische SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.